molecular formula C19H18FN3O3 B11333999 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide

Cat. No.: B11333999
M. Wt: 355.4 g/mol
InChI Key: WSGBOBXSCQUVNC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-fluorophenol with an appropriate butanoyl chloride to form the fluorophenoxy butanamide intermediate. This intermediate is then reacted with 5-(4-methylphenyl)-1,2,4-oxadiazole-3-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide apart from similar compounds is its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)17(24)21-19-22-18(26-23-19)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24)

InChI Key

WSGBOBXSCQUVNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3F

Origin of Product

United States

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